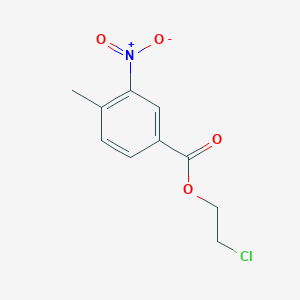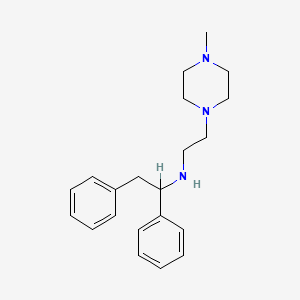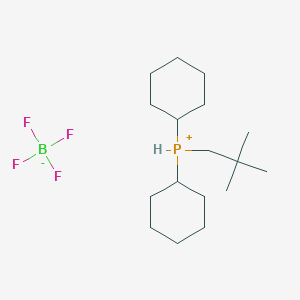
4,4',4''-Trianilinotrityl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-Trianilinotrityl alcohol is a complex organic compound known for its unique structure and properties It is characterized by the presence of three aniline groups attached to a central trityl alcohol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Trianilinotrityl alcohol typically involves the reaction of trityl chloride with aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the aniline groups replace the chlorine atoms on the trityl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of 4,4’,4’'-Trianilinotrityl alcohol may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-Trianilinotrityl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aniline groups can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’,4’'-Trianilinotrityl alcohol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-Trianilinotrityl alcohol involves its interaction with various molecular targets. The aniline groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial for its role in catalysis and as a precursor in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-Trimethoxytrityl alcohol: Similar in structure but with methoxy groups instead of aniline groups.
Triphenylmethanol: Lacks the aniline groups, making it less reactive in certain substitution reactions.
Uniqueness
4,4’,4’'-Trianilinotrityl alcohol is unique due to the presence of three aniline groups, which significantly enhance its reactivity and potential applications compared to other trityl alcohol derivatives. This makes it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
23681-60-9 |
|---|---|
Fórmula molecular |
C37H31N3O |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
tris(4-anilinophenyl)methanol |
InChI |
InChI=1S/C37H31N3O/c41-37(28-16-22-34(23-17-28)38-31-10-4-1-5-11-31,29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33/h1-27,38-41H |
Clave InChI |
QIVYWOAVUUJDEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


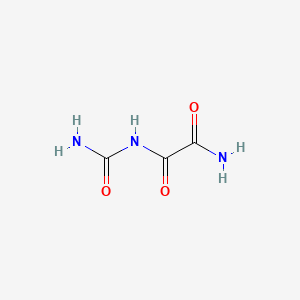
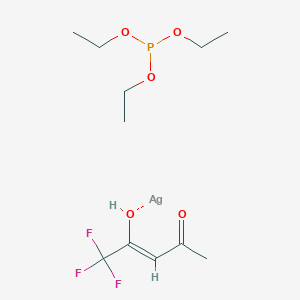
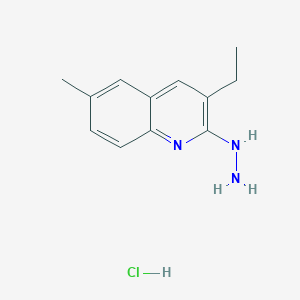

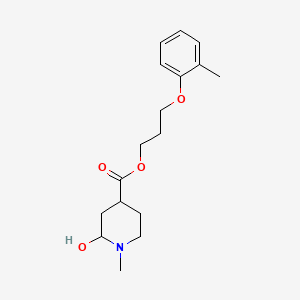
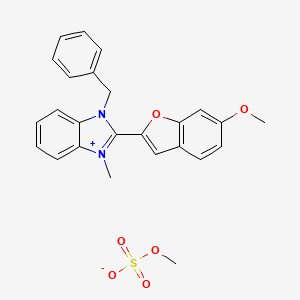
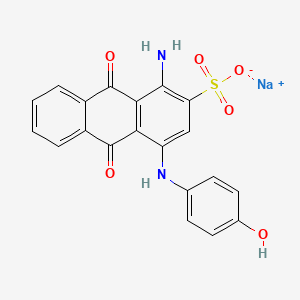
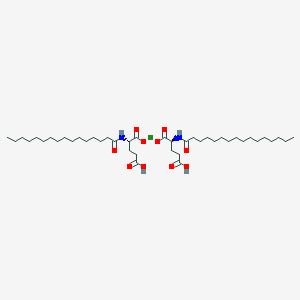
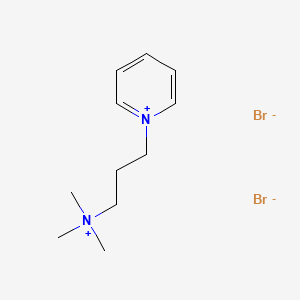
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752313.png)
